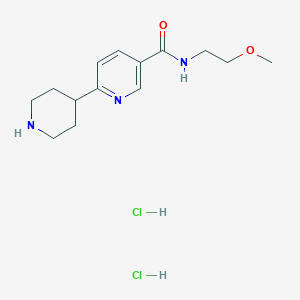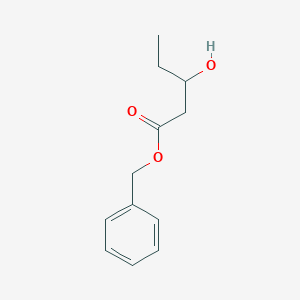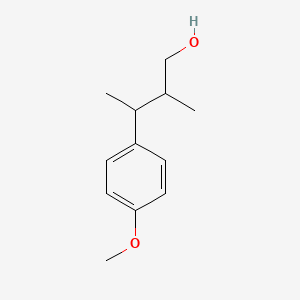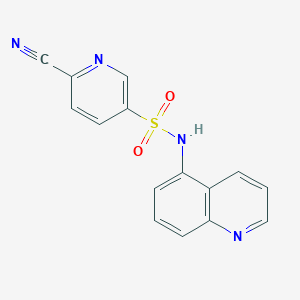
2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains several interesting functional groups. These include a pyrrole ring, a thiazole ring, and an isoindoline dione group . Each of these groups is known to have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings will have delocalized electrons, which could lead to interesting electronic and optical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds containing these functional groups are often involved in nucleophilic substitution reactions, or can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen in the pyrrole and thiazole rings could result in basic properties. The isoindoline dione group could contribute to acidic properties .Scientific Research Applications
Antibacterial Activity
The compound has been found to have antibacterial properties . It was part of a new series of molecules that were synthesized and evaluated for their antibacterial activity. Some of these molecules showed strong antibacterial properties .
Antitubercular Activity
In addition to its antibacterial properties, the compound also demonstrated antitubercular activity . This suggests that it could be used in the treatment of tuberculosis .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
The compound has been found to inhibit the activity of enoyl ACP reductase and DHFR enzymes . These enzymes are involved in the synthesis of fatty acids and nucleic acids, respectively, which are essential for the growth and survival of bacteria .
Antimicrobial Activity
Compounds with a similar structure, such as imidazole, have been found to have a broad range of biological activities, including antimicrobial activity . This suggests that the compound could also have antimicrobial properties.
Anti-inflammatory Activity
Imidazole derivatives, which share a similar structure with the compound, have been found to have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
The compound could potentially have antitumor properties. Imidazole derivatives, which share a similar structure with the compound, have been found to have antitumor properties .
Antidiabetic Activity
The compound could potentially be used in the treatment of type 2 diabetes. It has been found to reduce blood glucose levels, suggesting that it could be beneficial in conditions involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Cardiovascular Disease Treatment
Given its potential to reduce blood glucose levels, the compound could also be beneficial in the treatment of cardiovascular diseases, which are often associated with conditions like diabetes and hyperglycemia .
Mechanism of Action
Mode of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with various biological targets, leading to a broad range of biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Future Directions
The future research directions would depend on the context in which this compound is being used. If it is a pharmaceutical compound, future research could involve improving its efficacy or reducing side effects. If it is a material, future research could involve improving its physical properties or finding new applications .
properties
IUPAC Name |
2-[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-15-13-5-1-2-6-14(13)16(22)20(15)10-7-12-11-23-17(18-12)19-8-3-4-9-19/h1-6,8-9,11H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGHNXFHAZTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2878960.png)

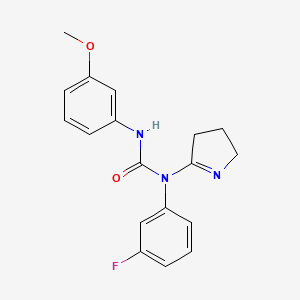
![2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878964.png)
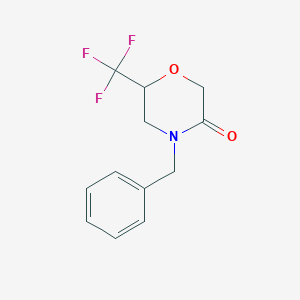
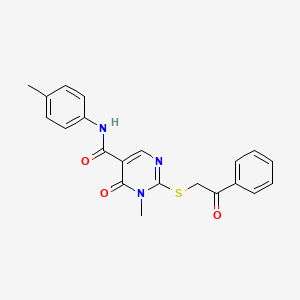
![3-[[1-[(2-Methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2878971.png)

